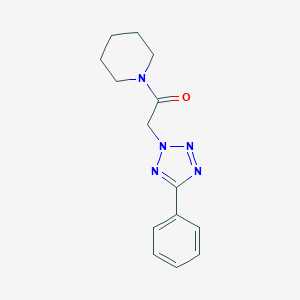
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and material science . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, makes them valuable in the synthesis of pharmaceuticals and other functional materials .
Métodos De Preparación
The synthesis of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone typically involves the reaction of 5-phenyltetrazole with piperidine under specific conditions. One common method includes the use of acylation reactions, where 5-phenyltetrazole is reacted with piperidine in the presence of an acylating agent such as acetyl chloride . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of vascular adhesion protein-1 (VAP-1), an enzyme involved in inflammatory processes . The compound acts as a substrate inhibitor, meaning it is converted to an aldehyde derivative, which then blocks the enzyme’s activity . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases .
Comparación Con Compuestos Similares
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazol-2-ylacetyl chloride: This compound is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.
2-(Tetrazol-2-yl)ethyl derivatives: These compounds are studied for their antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a piperidine moiety, providing distinct chemical and biological properties .
Propiedades
Número CAS |
332873-85-5 |
|---|---|
Fórmula molecular |
C14H17N5O |
Peso molecular |
271.32g/mol |
Nombre IUPAC |
2-(5-phenyltetrazol-2-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-16-14(15-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
RFZRMTINPYRMPT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Solubilidad |
6.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















